molecular formula C15H25BN2O2S B13108712 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine

Cat. No.: B13108712
M. Wt: 308.3 g/mol
InChI Key: HQNGPEQOAUTKQR-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring and a dioxaborolane group

Preparation Methods

The synthesis of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials under specific conditions.

    Introduction of the dioxaborolane group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst.

    Coupling with piperazine: The final step involves coupling the thiophene-dioxaborolane intermediate with piperazine under suitable conditions to form the target compound.

Chemical Reactions Analysis

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using suitable reagents and conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in various chemical reactions, while the piperazine ring can interact with biological receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of a thiophene ring.

    4-Methoxycarbonylphenylboronic acid pinacol ester: This compound has a similar dioxaborolane group but different aromatic substitution.

    tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine: This compound has a phenyl ring instead of a thiophene ring.

The uniqueness of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25BN2O2S

Molecular Weight

308.3 g/mol

IUPAC Name

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]piperazine

InChI

InChI=1S/C15H25BN2O2S/c1-14(2)15(3,4)20-16(19-14)13-10-12(11-21-13)18-8-6-17(5)7-9-18/h10-11H,6-9H2,1-5H3

InChI Key

HQNGPEQOAUTKQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)N3CCN(CC3)C

Origin of Product

United States

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